molecular formula C6H13NO2 B11745798 (1S,2R,3S)-3-Aminocyclohexane-1,2-diol

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol

Cat. No.: B11745798
M. Wt: 131.17 g/mol
InChI Key: IAOKKNKPIZZHDX-HCWXCVPCSA-N
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Description

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and two hydroxyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the ring-opening of epoxides followed by aminolysis. For example, (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane can be used as a starting material, which undergoes ring-opening with ethylene glycol to form (1S,2R,3S,4S)-rel-1-(2-hydroxyethoxy)-2-hydroxy-3,4-epoxycyclopentane. This intermediate is then subjected to aminolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route to enhance yield and reduce production costs. This can include the use of catalysts, such as palladium on carbon for hydrogenation reactions, and the employment of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds .

Scientific Research Applications

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2R,3S)-3-Aminocyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Aminocyclopentanecarboxylic acid
  • (1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic acid
  • (1R,2S)-2-Bromocyclopentanol

Uniqueness

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(1S,2R,3S)-3-aminocyclohexane-1,2-diol

InChI

InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5-,6+/m0/s1

InChI Key

IAOKKNKPIZZHDX-HCWXCVPCSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@H](C1)O)O)N

Canonical SMILES

C1CC(C(C(C1)O)O)N

Origin of Product

United States

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